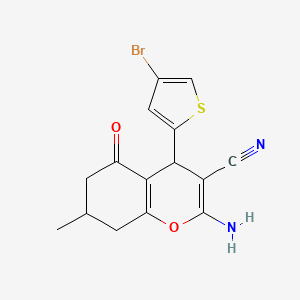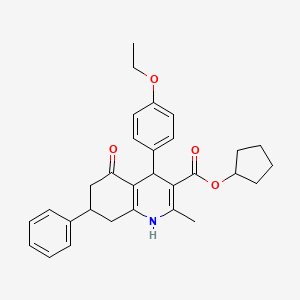![molecular formula C20H28ClNO2 B4982101 1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CP-55,940 is a potent cannabinoid receptor agonist that binds to both CB1 and CB2 receptors in the brain and peripheral tissues. It was first synthesized in the early 1990s by Pfizer as part of their efforts to develop new medications for pain relief and other medical conditions. Since then, CP-55,940 has been extensively studied for its potential therapeutic benefits in a wide range of neurological disorders, including anxiety, depression, epilepsy, and chronic pain.
作用机制
CP-55,940 exerts its effects by binding to both CB1 and CB2 receptors in the brain and peripheral tissues. It acts as a full agonist at CB1 receptors, which are primarily located in the central nervous system, and as a partial agonist at CB2 receptors, which are primarily located in the immune system and peripheral tissues.
Biochemical and Physiological Effects:
CP-55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling pathways, and the regulation of immune function. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CP-55,940 in lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CP-55,940 is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.
未来方向
There are many future directions for research on CP-55,940, including the development of new medications based on its structure and mechanism of action, the study of its effects on different neurological and physiological processes, and the investigation of its potential for use in combination therapies with other drugs. Additionally, further research is needed to better understand the potential risks and benefits of CP-55,940 in humans, and to develop safe and effective dosing regimens for clinical use.
In conclusion, CP-55,940 is a potent cannabinoid receptor agonist that has been extensively studied for its potential therapeutic benefits in a wide range of neurological and physiological disorders. Its high potency and selectivity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, further research is needed to better understand its potential risks and benefits in humans, and to develop safe and effective dosing regimens for clinical use.
合成方法
CP-55,940 is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a butynyl group, followed by the addition of a cyclopentanol hydrochloride moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
CP-55,940 has been used extensively in scientific research to study the endocannabinoid system and its role in various neurological and physiological processes. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and anticonvulsant properties, making it a promising candidate for the treatment of a variety of medical conditions.
属性
IUPAC Name |
1-(1-hydroxy-1-phenyl-4-piperidin-1-ylbut-2-ynyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c22-19(12-5-6-13-19)20(23,18-10-3-1-4-11-18)14-9-17-21-15-7-2-8-16-21;/h1,3-4,10-11,22-23H,2,5-8,12-13,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAIEABNBYAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3(CCCC3)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)


![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
![N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)